molecular formula C17H22N2O3Se B12748503 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- CAS No. 172256-07-4

2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-

Cat. No.: B12748503
CAS No.: 172256-07-4
M. Wt: 381.3 g/mol
InChI Key: WVTRASIOGMYRGQ-UHFFFAOYSA-N
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Description

The compound 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- is a uracil derivative with a pyrimidinedione core modified at three positions:

  • 1-position: Ethoxymethyl group (–CH2–O–C2H5), enhancing lipophilicity and metabolic stability.
  • 5-position: Isopropyl group (–CH(CH3)2), contributing to steric bulk and hydrophobic interactions.
  • 6-position: 3-Methylphenylseleno (–Se–C6H4–CH3), a selenium-containing substituent that may influence redox properties and biological activity.

This compound’s structural uniqueness lies in the selenium atom at position 6, which distinguishes it from sulfur or oxygen analogs. Selenium’s larger atomic radius and polarizability can alter electronic effects and binding affinity in biological systems .

Properties

CAS No.

172256-07-4

Molecular Formula

C17H22N2O3Se

Molecular Weight

381.3 g/mol

IUPAC Name

1-(ethoxymethyl)-6-(3-methylphenyl)selanyl-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C17H22N2O3Se/c1-5-22-10-19-16(23-13-8-6-7-12(4)9-13)14(11(2)3)15(20)18-17(19)21/h6-9,11H,5,10H2,1-4H3,(H,18,20,21)

InChI Key

WVTRASIOGMYRGQ-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- typically involves multi-step organic reactions. The starting materials might include ethoxymethyl pyrimidinedione and isopropyl derivatives, which undergo a series of reactions including alkylation, selenation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming selenoxide derivatives.

    Reduction: Reduction reactions might convert the seleno group to a selenide.

    Substitution: The ethoxymethyl and isopropyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce selenides.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Potential use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The seleno group might play a crucial role in its biological activity, potentially through redox reactions or binding to thiol groups in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrimidinedione derivatives:

Compound Name Substituents (Positions 1, 5, 6) Molecular Weight (g/mol) Key Properties/Activities Toxicity/Stability
Target Compound 1: Ethoxymethyl; 5: Isopropyl; 6: 3-MePh-Se ~353–363* Not reported (hypothetical antiviral) Likely toxic (Se-related decomposition)
EAN525 (Emivirine) 1: Ethoxymethyl; 5: Isopropyl; 6: Benzyl 302.41 Antiviral (HIV-1 non-nucleoside RT inhibitor) Moderate toxicity (clinical use)
1-(Ethoxymethyl)-5-ethyl-6-Ph-Se 1: Ethoxymethyl; 5: Ethyl; 6: Phenylseleno 353.31 High toxicity (rat LDLo: 15 mg/kg, IV) Emits NOx/Se vapors upon decomposition
6-(3-MeOPh-S)-1-(HEM)-5-Me 1: 2-Hydroxyethoxymethyl; 5: Methyl; 6: 3-MeOPh-S ~318–328 Improved solubility (hydroxyethoxy) Lower toxicity (thioether stability)

*Estimated based on analogs.

Key Observations:
  • Selenium vs. Sulfur/Thioether: Selenium analogs (e.g., ) exhibit higher toxicity (e.g., LDLo 15 mg/kg in rats) compared to sulfur-containing derivatives (e.g., ).
  • Isopropyl vs. Ethyl/Methyl : Bulkier isopropyl groups (target compound, EAN525) may enhance target binding in antiviral applications, as seen in EAN525’s use against HIV-1 .
  • Ethoxymethyl vs.

Toxicological and Stability Profiles

  • Selenium Compounds: The target compound and ’s analog decompose upon heating, releasing toxic selenium oxides (SeO2) and nitrogen oxides (NOx). This limits their therapeutic utility without structural optimization .
  • Benzyl and Thioether Derivatives: EAN525 and sulfur analogs show lower acute toxicity, making them more viable for clinical use.

Biological Activity

The compound 2,4(1H,3H)-Pyrimidinedione, 1-(ethoxymethyl)-5-(1-methylethyl)-6-((3-methylphenyl)seleno)- is a derivative of pyrimidinedione that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article explores its biological activity through detailed research findings, including structure-activity relationships (SAR), case studies, and significant data tables.

Chemical Structure and Properties

The chemical structure of the compound can be denoted as follows:

  • Molecular Formula: C15H18N2O3Se
  • CAS Number: 149950-60-7

This compound features a pyrimidinedione core with various substituents that contribute to its biological activity.

Structure-Activity Relationship (SAR)

Research has shown that pyrimidinedione derivatives exhibit significant antiviral properties, particularly against human immunodeficiency virus (HIV). The SAR studies indicate that modifications at specific positions on the pyrimidinedione ring can enhance antiviral efficacy. For instance:

  • Substitutions at the N-1 position with cyclic moieties have been linked to increased inhibition of HIV entry and replication.
  • Compounds with a 5-(1-methylethyl) group have shown promising results in inhibiting both HIV-1 and HIV-2 with minimal cytotoxicity .

Case Studies

A notable study synthesized a series of 73 analogs based on the lead compound SJ-3366. These analogs were evaluated for their ability to inhibit HIV replication. Key findings included:

  • Potency: Some derivatives displayed subnanomolar activity against HIV-1.
  • Mechanism: The compounds inhibited reverse transcription and virus entry .

Anticancer Activity

Pyrimidinedione derivatives have also been investigated for their anticancer properties. A range of studies has demonstrated their ability to inhibit different cancer cell lines.

In Vitro Studies

In vitro evaluations have shown that certain derivatives effectively inhibit the proliferation of cancer cells. For example:

  • Cytotoxicity Assays: Various pyrimidinedione derivatives were tested against MDA-MB-231 breast cancer cells, revealing significant inhibitory effects with IC50 values indicating potent activity .

Data Tables

The following table summarizes key findings from various studies regarding the biological activities of 2,4(1H,3H)-pyrimidinedione derivatives:

Compound NameActivity TypeTargetIC50 Value (μM)Reference
SJ-3366AntiviralHIV-1<0.001
Compound AAnticancerMDA-MB-23121.6
Compound BAntiviralHIV-2<0.01

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